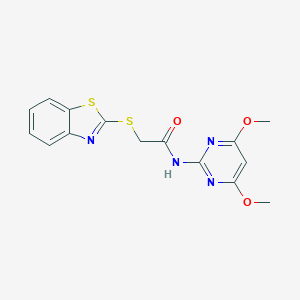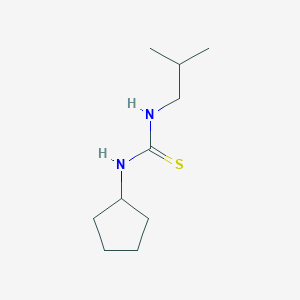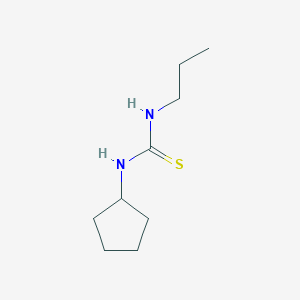![molecular formula C19H25N3O2S2 B216383 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
3. Anti-bacterial effects: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several advantages and limitations for lab experiments. Some of the advantages are:
1. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity.
2. It is easy to synthesize and purify.
3. It has good stability and solubility in various solvents.
Some of the limitations are:
1. It is a toxic compound and requires proper handling and disposal.
2. It is relatively expensive compared to other compounds used in lab experiments.
3. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Future Directions
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several potential future directions for scientific research. Some of these directions are:
1. Development of novel anti-cancer drugs: This compound has shown potent anti-cancer activity, making it a potential candidate for the development of novel anti-cancer drugs.
2. Investigation of its mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which will help in the development of more effective drugs.
3. Evaluation of its toxicity: More studies are needed to evaluate the toxicity of this compound and its potential side effects.
4. Exploration of its applications in other fields: The potential applications of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea in other fields such as agriculture and environmental science need to be explored.
Conclusion:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a thiourea derivative that has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity and has several potential future directions for scientific research. However, its mechanism of action is not fully understood, and more studies are needed to evaluate its toxicity and potential side effects.
Synthesis Methods
The synthesis of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves the reaction between 4-Butylphenyl isothiocyanate and 4-Sulfamoylphenethylamine. This reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Studies have shown that 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
3. Anti-bacterial activity: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
Product Name |
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
|---|---|
Molecular Formula |
C19H25N3O2S2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H25N3O2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(25)21-14-13-16-7-11-18(12-8-16)26(20,23)24/h5-12H,2-4,13-14H2,1H3,(H2,20,23,24)(H2,21,22,25) |
InChI Key |
VSULVQPQJGRKBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)

